![molecular formula C17H26N2O2 B5399854 N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide](/img/structure/B5399854.png)
N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide, also known as BAY 41-2272, is a chemical compound that has been widely studied in scientific research. It was first synthesized in 2001 by Bayer AG and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide 41-2272 works by activating the enzyme soluble guanylyl cyclase (sGC) in the body, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, causes relaxation of smooth muscle cells and dilation of blood vessels, resulting in decreased blood pressure and improved blood flow.
Biochemical and Physiological Effects:
Studies have shown that N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide 41-2272 can decrease blood pressure in both animal and human models of hypertension. It has also been shown to improve pulmonary hemodynamics in patients with pulmonary arterial hypertension. In cancer cells, N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide 41-2272 has been shown to inhibit cell proliferation and induce apoptosis, suggesting its potential use as an anti-cancer agent.
実験室実験の利点と制限
One advantage of using N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide 41-2272 in lab experiments is its well-established mechanism of action, allowing for precise targeting of sGC. However, its potency and selectivity can vary depending on the experimental conditions, making it important to carefully optimize the experimental protocol. Additionally, the compound can be expensive and difficult to obtain, limiting its use in some experiments.
将来の方向性
There are several potential future directions for research involving N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide 41-2272. One area of interest is its potential use in combination with other drugs for the treatment of hypertension and pulmonary arterial hypertension. Additionally, further studies are needed to investigate its anti-inflammatory and anti-cancer effects and to identify potential side effects and drug interactions. Finally, the development of more potent and selective sGC activators could lead to improved therapeutic options for various disease conditions.
合成法
The synthesis of N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide 41-2272 involves the reaction of 4-butylaniline with 2,6-dimethylmorpholine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
N-(4-butylphenyl)-2,6-dimethyl-4-morpholinecarboxamide 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have vasodilatory effects, making it a potential treatment for hypertension and pulmonary arterial hypertension. Additionally, it has been investigated for its anti-inflammatory and anti-proliferative effects in cancer cells, suggesting its potential use in cancer therapy.
特性
IUPAC Name |
N-(4-butylphenyl)-2,6-dimethylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-5-6-15-7-9-16(10-8-15)18-17(20)19-11-13(2)21-14(3)12-19/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPNOFJFBVLZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CC(OC(C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。